2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Mode of Action
The mode of action of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers its boron atom to a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in SM cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Pharmacokinetics
The compound’s molecular weight is 20593 g/mol , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Its role in sm cross-coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Action Environment
The compound’s stability and reactivity in sm cross-coupling reactions suggest that factors such as temperature, ph, and the presence of a palladium catalyst may influence its action .
Biochemical Analysis
Biochemical Properties
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with various enzymes, including lactate dehydrogenase, where it acts as an inhibitor . The interaction with lactate dehydrogenase is crucial as it can influence metabolic pathways and cellular energy production. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to modulate the activity of key signaling proteins, leading to changes in gene expression profiles. These changes can affect cellular metabolism, potentially leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to influence the levels of various metabolites, thereby affecting overall metabolic homeostasis . The interaction with key metabolic enzymes underscores its potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The distribution patterns observed in various tissues highlight the compound’s potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acidic by-products
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and product yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like ethanol or toluene.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.
Oxidation: Boronic acids or borates.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in various fields of scientific research:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of boron-containing drugs and as a tool for studying biological pathways involving boron.
Industry: Used in the synthesis of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and trifluoromethoxy groups, making it less reactive in certain cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(4-trifluoromethylphenyl)-1,3,2-dioxaborolane: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its electronic properties.
2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Chlorine instead of fluorine, leading to different reactivity and selectivity in reactions.
Uniqueness
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine and trifluoromethoxy groups, which enhance its reactivity and stability in cross-coupling reactions. These groups also influence the electronic properties of the compound, making it particularly useful in the synthesis of complex organic molecules.
This compound’s versatility and stability make it a valuable tool in modern organic synthesis, with applications spanning multiple scientific disciplines.
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-10(9(15)7-8)19-13(16,17)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGMCRZGLBPKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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